
Ethane-1,2-diamine;trichlorocobalt;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;trichlorocobalt;dihydrate typically involves the reaction of cobalt(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{CoCl}_3 + 3 \text{C}_2\text{H}_8\text{N}_2 + 2 \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{24}\text{Cl}_3\text{CoN}_6\text{O}_2 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diamine;trichlorocobalt;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions where ethane-1,2-diamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction can produce cobalt(II) complexes .
Applications De Recherche Scientifique
Ethane-1,2-diamine;trichlorocobalt;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of other coordination compounds and as a precursor in material science.
Mécanisme D'action
The mechanism of action of ethane-1,2-diamine;trichlorocobalt;dihydrate involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include nucleophiles and electrophiles, and the pathways involved often relate to electron transfer processes and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(ethylenediamine)cobalt(III) chloride trihydrate
- Cobalt(III) sepulchrate trichloride
- Trans-dichlorobis(ethylenediamine)cobalt(III) chloride
Uniqueness
Ethane-1,2-diamine;trichlorocobalt;dihydrate is unique due to its specific coordination environment and the stability provided by the ethane-1,2-diamine ligands. This stability makes it particularly useful in various applications where robust coordination complexes are required .
Propriétés
Formule moléculaire |
C6H28Cl3CoN6O2 |
|---|---|
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
ethane-1,2-diamine;trichlorocobalt;dihydrate |
InChI |
InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |
Clé InChI |
ALLUKJGRPOLBEF-UHFFFAOYSA-K |
SMILES canonique |
C(CN)N.C(CN)N.C(CN)N.O.O.Cl[Co](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




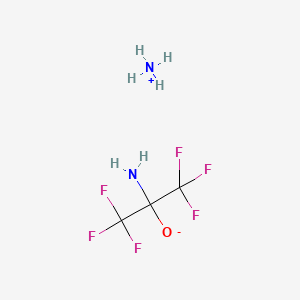
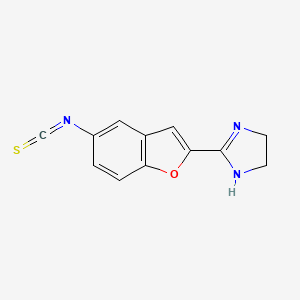
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
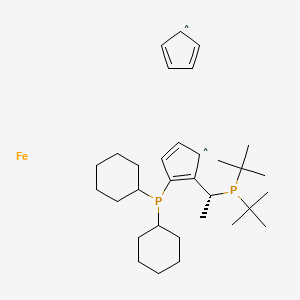

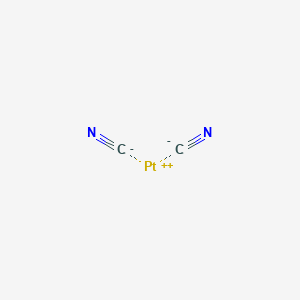
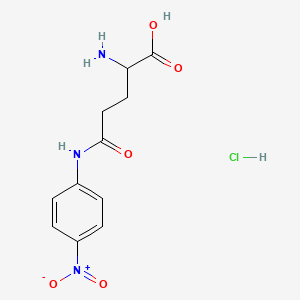


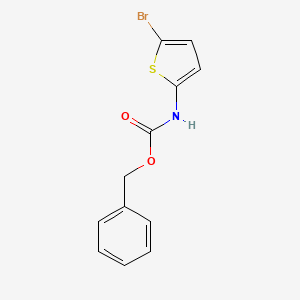

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
